Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate
Overview
Description
Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . It is characterized by the presence of a piperazine ring substituted with a formyl group and a furan ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate typically involves the reaction of 5-formyl-2-furancarboxylic acid with piperazine in the presence of ethyl chloroformate. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 4-(5-carboxy-2-furyl)piperazine-1-carboxylate.
Reduction: 4-(5-hydroxymethyl-2-furyl)piperazine-1-carboxylate.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical agent in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group and the piperazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate can be compared with similar compounds such as:
Ethyl 4-(5-formyl-2-furyl)benzoate: Similar structure but with a benzoate group instead of a piperazine ring.
Ethyl 4-(5-formyl-2-furyl)acetate: Similar structure but with an acetate group.
Ethyl 4-(5-formyl-2-furyl)propanoate: Similar structure but with a propanoate group.
The uniqueness of this compound lies in its piperazine ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
ethyl 4-(5-formylfuran-2-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-2-17-12(16)14-7-5-13(6-8-14)11-4-3-10(9-15)18-11/h3-4,9H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMGERWDIPWYMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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